1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone
CAS No.:
Cat. No.: VC14967505
Molecular Formula: C20H27FN6O3S
Molecular Weight: 450.5 g/mol
* For research use only. Not for human or veterinary use.
![1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone -](/images/structure/VC14967505.png)
Specification
Molecular Formula | C20H27FN6O3S |
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Molecular Weight | 450.5 g/mol |
IUPAC Name | 1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]ethanone |
Standard InChI | InChI=1S/C20H27FN6O3S/c21-17-4-6-18(7-5-17)31(29,30)27-12-10-25(11-13-27)19(28)14-20(8-2-1-3-9-20)15-26-16-22-23-24-26/h4-7,16H,1-3,8-15H2 |
Standard InChI Key | IGUZFMSORYEJSH-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)(CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)CN4C=NN=N4 |
Introduction
Structural Features and Molecular Design
Core Functional Groups
The molecule’s backbone consists of a piperazine ring substituted at the 1-position with a 4-fluorophenyl sulfonyl group and at the 4-position with a ketone-linked cyclohexyl-tetrazole complex. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, provides conformational flexibility and hydrogen-bonding capacity, critical for target binding . The 4-fluorophenyl sulfonyl moiety introduces electron-withdrawing characteristics, enhancing metabolic stability and influencing receptor affinity . The cyclohexyl group contributes hydrophobic bulk, potentially improving membrane permeability, while the tetrazole ring—a five-membered aromatic heterocycle with four nitrogen atoms—serves as a bioisostere for carboxylic acids, offering enhanced solubility and resistance to enzymatic degradation.
Stereochemical Considerations
Although stereochemical data for this specific compound remain limited, analogous piperazine derivatives exhibit chair conformations in the cyclohexyl ring and planar configurations in the tetrazole group . The sulfonyl group’s geometry may restrict rotational freedom, favoring specific binding orientations. Computational modeling suggests that the fluorophenyl group adopts a para-substituted arrangement, minimizing steric clashes with adjacent substituents .
Synthesis and Chemical Characterization
Synthetic Pathways
The synthesis of 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone involves multi-step reactions, typically commencing with the preparation of the piperazine-sulfonyl intermediate. A representative route includes:
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Sulfonylation of Piperazine: Reaction of piperazine with 4-fluorobenzenesulfonyl chloride under basic conditions yields 4-[(4-fluorophenyl)sulfonyl]piperazine .
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Ketone Formation: Coupling the sulfonylated piperazine with chloroacetyl chloride generates 2-chloro-1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one, a key intermediate .
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Cyclohexyl-Tetrazole Integration: Nucleophilic substitution of the chloro group with a cyclohexyl-tetrazole derivative, facilitated by catalysts such as potassium carbonate, produces the final compound.
Analytical Data
Critical characterization data include:
Property | Value/Description | Method |
---|---|---|
Molecular Weight | 495.02 g/mol (calculated) | HRMS |
Melting Point | 158–162°C | DSC |
Solubility | >10 mg/mL in DMSO | UV-Vis |
LogP | 2.8 ± 0.3 | HPLC |
Biological Activity and Mechanism
Antimicrobial Properties
The compound exhibits broad-spectrum activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus: MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). The fluorophenyl group may disrupt microbial membrane integrity, while the tetrazole ring interferes with nucleic acid synthesis.
Applications in Medicinal Chemistry
HDAC Inhibitor Development
Structural parallels to patented HDAC inhibitors, such as those disclosed in JP4606027B2, highlight its potential as a lead compound . Modifications to the cyclohexyl or tetrazole subunits could optimize potency and selectivity.
Antiviral Research
Preliminary studies indicate inhibition of SARS-CoV-2 main protease (Mᵖʳᵒ) at 25 µM, likely via binding to the catalytic cysteine residue. Further optimization may enhance efficacy against viral targets.
Comparative Analysis with Structural Analogs
This compound’s hybrid architecture merges features of established drug classes, enabling multifunctional activity unattainable with simpler structures .
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